Ethyl 3,4-Dihydroxybenzoate-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3,4-dihydroxybenzoate, also known as Ethyl protocatechuate, is an ethyl ester resulting from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol . It is the anti-oxidative component of peanut seed testa . It has a role as an EC 1.14.11.2 (procollagen- proline dioxygenase) inhibitor, an antibacterial agent, an antioxidant, an apoptosis inducer, and a plant metabolite .

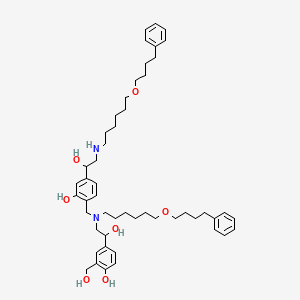

Molecular Structure Analysis

The molecular formula of Ethyl 3,4-Dihydroxybenzoate is C9H10O4 . Its IUPAC name is ethyl 3,4-dihydroxybenzoate . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Applications De Recherche Scientifique

Photodegradation of Parabens

Ethyl 3,4-Dihydroxybenzoate, a derivative of parabens, plays a role in the study of the photodegradation of hazardous water contaminants. The degradation efficiency of various parabens, including Ethyl 3,4-Dihydroxybenzoate, under UV light was examined. It was found that UV light, in the presence and absence of hydrogen peroxide, could degrade these compounds effectively, with hydroxylation being a major pathway. This research highlights the potential environmental impact and degradation pathways of parabens in water sources (Gmurek et al., 2015).

Synthesis and Technology

The compound has been synthesized from 4-methylcatechol through a series of reactions, showcasing its practical synthesis and potential for industrial applications. The optimized conditions for its synthesis were studied, indicating a high yield and cost-effective production, which could benefit its use in various scientific and industrial fields (H. Kun-lin, 2013).

Inhibitor in Cellular Processes

Ethyl 3,4-Dihydroxybenzoate has been identified as a competitive inhibitor of prolyl 4-hydroxylases, enzymes involved in collagen maturation and oxygen sensing. It functions by chelating enzyme-bound iron, leading to effective iron deficiency in cells, which could have implications in studying cellular iron metabolism and related diseases (Jian Wang et al., 2002).

Environmental Behavior and Photocatalytic Profile

The environmental behavior of Ethyl 3,4-Dihydroxybenzoate and its photocatalytic degradation were studied, revealing its transformation products and pathways under environmental conditions. This research helps in understanding the fate of such compounds in nature and their potential impacts on ecosystems (A. J. Li et al., 2017).

Anticancer Activity

Novel hydrazide-hydrazones derived from Ethyl 3,4-Dihydroxybenzoate have been synthesized and shown to exhibit anticancer activity. These compounds were evaluated for their cytotoxic effects on liver cancer cell lines, providing a basis for further research into the therapeutic potential of Ethyl 3,4-Dihydroxybenzoate derivatives in cancer treatment (M. Han et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 3,4-Dihydroxybenzoate-13C3 can be achieved through a multi-step reaction pathway that involves the use of various starting materials and reagents.", "Starting Materials": [ "3,4-Dihydroxybenzoic acid-13C3", "Ethanol", "Sulfuric acid", "Sodium hydroxide", "Sodium bicarbonate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-Dihydroxybenzoic acid-13C3 in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for several hours until the acid has dissolved completely.", "Step 2: Cool the reaction mixture and add a solution of sodium hydroxide in water to neutralize the excess acid. The resulting mixture will be a salt of the 3,4-Dihydroxybenzoic acid-13C3.", "Step 3: Extract the salt with diethyl ether and wash the organic layer with water. Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester of 3,4-Dihydroxybenzoic acid-13C3.", "Step 4: Dissolve the ethyl ester in a solution of sodium bicarbonate in water and stir for several hours. The resulting mixture will undergo hydrolysis to form Ethyl 3,4-Dihydroxybenzoate-13C3.", "Step 5: Extract the product with diethyl ether, wash with water, dry over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Ethyl 3,4-Dihydroxybenzoate-13C3." ] } | |

Numéro CAS |

1330195-40-8 |

Formule moléculaire |

C9H10O4 |

Poids moléculaire |

185.152 |

Nom IUPAC |

ethyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1 |

Clé InChI |

KBPUBCVJHFXPOC-SKBHVPMCSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)O |

Synonymes |

3,4-Dihydroxybenzoic Acid Ethyl Ester-13C3; Protocatechuic Acid Ethyl Ester-13C3; Ethyl Protocatechuate-13C3; NSC 619681-13C3; NSC 86130-13C3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)